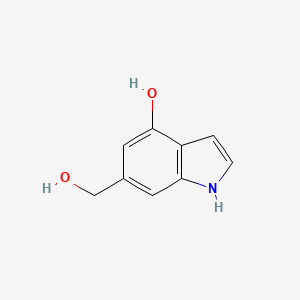
6-(Hydroxymethyl)-1H-indol-4-ol
Overview
Description
6-(Hydroxymethyl)-1H-indol-4-ol is a chemical compound that belongs to the class of indoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Ultrasound-Promoted Synthesis of Indole Derivatives for Estrogen Receptor Probing
A study by Koulocheri and Haroutounian (2001) outlines the ultrasound-promoted synthesis of 2,3-bis(4-hydroxyphenyl)indole derivatives from α-anilinyl-desoxyanisoins. These compounds, including indol-6-ols, exhibit intense long-wavelength fluorescent emission and show good binding affinities to the estrogen receptor (ER), making them useful as fluorescent probes for detecting ER in cells (Koulocheri & Haroutounian, 2001).
Advancements in Indolyne Chemistry for Novel Indole Synthesis
Im et al. (2010) have reported on the efficient synthesis of various substituted indoles through the manipulation of indolyne precursors, highlighting the versatility and regioselectivity of nucleophilic additions to indolynes. This work expands the toolkit for synthesizing indole derivatives, providing new avenues for chemical exploration and potential pharmaceutical applications (Im et al., 2010).
Palladium-Catalyzed Reactions in Indole Synthesis
Cacchi and Fabrizi (2005) reviewed the role of palladium-catalyzed reactions in the synthesis and functionalization of indoles, a fundamental component of many biologically active compounds. Their review underscores the importance of palladium catalysis in efficiently constructing complex molecules, including indoles, which are key structural elements in pharmaceuticals and natural products (Cacchi & Fabrizi, 2005).
Novel Histone Deacetylase Inhibitors
Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, highlighting one compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound exhibited promising results in ameliorating Alzheimer's disease phenotypes, signifying its potential as a therapeutic agent (Lee et al., 2018).
Synthesis of Hydroxymethylated Indoles
An efficient synthesis method for 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole was developed by Demopoulos et al. (2003), showcasing the potential for producing selectively substituted derivatives with biological interest. This method highlights the synthetic versatility and potential biological relevance of hydroxymethylated indoles (Demopoulos et al., 2003).
Mechanism of Action
Target of Action
It is structurally similar to 6-hydroxymethylpterin, which targets the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase in escherichia coli .
Biochemical Pathways
Compounds with similar structures, such as pterins and derivatives, are involved in various biochemical reactions, including those in the metabolic pathways .
Pharmacokinetics
The hydroxymethyl group can enhance the water solubility of poorly soluble drugs , which could potentially improve the bioavailability of 6-(Hydroxymethyl)-1H-indol-4-ol.
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
6-(hydroxymethyl)-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-6-3-8-7(1-2-10-8)9(12)4-6/h1-4,10-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJSRSYVBBEGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633059 | |
| Record name | 6-(Hydroxymethyl)-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61545-38-8 | |
| Record name | 6-(Hydroxymethyl)-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





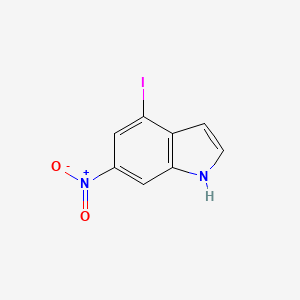
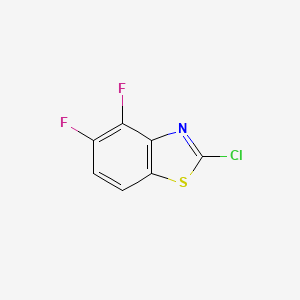
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)
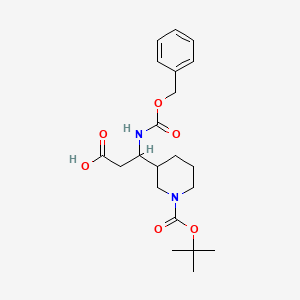

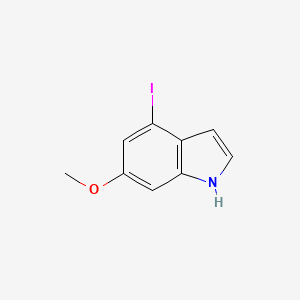
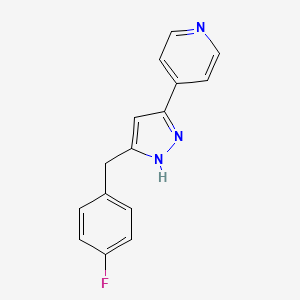
![4-ethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604140.png)


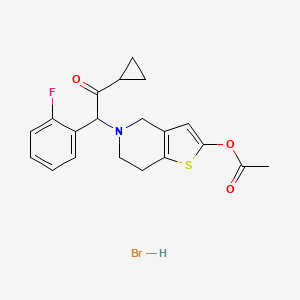
![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)